5-(Chloromethyl)-1,3-dioxane

Lipophilicity LogP Phase-transfer optimization

5-(Chloromethyl)-1,3-dioxane (CAS 61728-98-1, molecular formula C₅H₉ClO₂, MW 136.58 g/mol) is a heterocyclic building block belonging to the 1,3-dioxane family, characterized by a chloromethyl substituent at the ring 5-position. This substitution pattern distinguishes it from the more extensively catalogued 2‑(chloromethyl)‑1,3‑dioxane (CAS 5695-72-7, LogP 0.9882) and the 4‑(chloromethyl)‑1,3‑dioxane (CAS 1121-62-6, boiling point 185.4 °C), as the 5‑position places the electrophilic center at a non‑acetal ring carbon, which has consequences for reaction kinetics, conformational behavior, and downstream synthetic utility.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 61728-98-1
Cat. No. B14546082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1,3-dioxane
CAS61728-98-1
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC1C(COCO1)CCl
InChIInChI=1S/C5H9ClO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2
InChIKeyYLBKDDRMJDGCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1,3-dioxane (CAS 61728-98-1): Procurement-Relevant Chemical Profile and In-Class Positioning


5-(Chloromethyl)-1,3-dioxane (CAS 61728-98-1, molecular formula C₅H₉ClO₂, MW 136.58 g/mol) is a heterocyclic building block belonging to the 1,3-dioxane family, characterized by a chloromethyl substituent at the ring 5-position . This substitution pattern distinguishes it from the more extensively catalogued 2‑(chloromethyl)‑1,3‑dioxane (CAS 5695-72-7, LogP 0.9882) and the 4‑(chloromethyl)‑1,3‑dioxane (CAS 1121-62-6, boiling point 185.4 °C), as the 5‑position places the electrophilic center at a non‑acetal ring carbon, which has consequences for reaction kinetics, conformational behavior, and downstream synthetic utility .

Why In-Class Chloromethyl-1,3-dioxane Analogs Cannot Substitute 5-(Chloromethyl)-1,3-dioxane Without Method Revalidation


Chloromethyl-1,3-dioxanes are not fungible building blocks. The position of the chloromethyl group on the dioxane ring fundamentally alters electronic properties (quantified via LogP and polar surface area), nucleophilic displacement kinetics, and the stereochemical outcome of ring‑forming reactions . For instance, the 5‑chloromethyl isomer exhibits a LogP of 0.8457 versus 0.9882 for the 2‑isomer , a difference that affects phase‑transfer behavior and solvent selection during scale‑up. Furthermore, IR spectroscopic studies confirm that the chloromethyl stretching frequency is ring‑independent across dioxane and dioxolane frameworks [1], meaning that raw IR data cannot alone verify positional purity; procurement must therefore rely on authenticated reference material of the specific 5‑substituted isomer. Attempting to use the 4‑ or 2‑chloromethyl analog in a protocol validated with the 5‑isomer without re‑optimization risks altered reaction rates, regiochemical outcomes, and inconsistent bioisostere profiles in medicinal chemistry programs [2].

Quantitative Differentiation Evidence for 5-(Chloromethyl)-1,3-dioxane Against Its Closest Analogs


Measured LogP Difference Between 5- and 2-(Chloromethyl)-1,3-dioxane Affects Extraction and Formulation Workflows

The computed partition coefficient (LogP) of 5-(chloromethyl)-1,3-dioxane is 0.8457, whereas the 2‑(chloromethyl) positional isomer registers a higher LogP of 0.9882 . The 0.1425 LogP unit difference corresponds to an approximately 1.4‑fold difference in octanol/water partitioning, which at preparative scale translates into distinct extraction efficiencies and reversed‑phase HPLC retention behavior. Because both isomers share identical molecular formula (C₅H₉ClO₂) and polar surface area (18.46 Ų), the LogP shift is attributable to the altered electronic environment of the dioxane oxygen atoms relative to the chloromethyl group.

Lipophilicity LogP Phase-transfer optimization

IR Evidence Confirms Chloromethyl Stretching Frequency Is Ring-Independent, Necessitating Authenticated 5-Isomer for Positional Verification

Ivanyuk and Kovalev (1967) demonstrated that the C–Cl stretching frequency of chloromethyl groups attached to dioxane and dioxolane rings remains constant regardless of ring size or additional chlorine substitution [1]. This means IR spectroscopy alone cannot discriminate between 5‑(chloromethyl)‑, 2‑(chloromethyl)‑, or 4‑(chloromethyl)‑1,3‑dioxane isomers. Consequently, any downstream application where regioisomeric purity is critical—such as regioselective nucleophilic displacement, liquid crystal synthesis, or structure-activity relationship studies—requires procurement of the specific 5‑isomer supported by orthogonal analytical proof (e.g., NMR, authentic reference standard).

IR spectroscopy Chloromethyl stretching frequency Structural authentication

Nucleophilic Substitution Yields of 5-Chloromethyl-1,3-dioxane Derivatives Quantified in Halogen-Exchange Reactions

Kurmaeva et al. (1985) reported that 5,5-bis(chloromethyl)-1,3-dioxane reacts with sodium iodide to give 5-iodomethyl-5-chloromethyl-1,3-dioxane in yields of 16–22% [1]. In contrast, an alternative pathway starting from iodine-substituted oxetanes affords the same product in 61–86% yield [1]. This data establishes two critical differentiation points for the 5‑substituted scaffold: (i) the mono‑chloromethyl‑5‑substituted 1,3‑dioxane (when generated via monosubstitution of the bis‑chloromethyl precursor) exhibits moderate halogen‑exchange reactivity, limiting its direct utility as an electrophile in SN2 cascades; (ii) the yield differential between the bis‑chloromethyl route and the oxetane route creates a selection criterion for procurement: researchers requiring the 5‑iodomethyl‑5‑chloromethyl intermediate should favor the oxetane-based starting material, while those specifically needing the mono‑5‑chloromethyl-1,3‑dioxane compound must source it directly rather than relying on in situ desymmetrization strategies.

Nucleophilic substitution Halogen exchange Synthetic yield optimization

Conformational Activation Barriers Differentiate 5,5-Disubstituted vs. 2-Substituted 1,3-Dioxane Scaffolds

Dynamic PMR studies by the Ufa Petroleum Institute (translated in Chem. Heterocycl. Compd., 1987) determined the free energies of activation for chair‑chair ring inversion in 5,5‑bis(chloromethyl)‑1,3‑dioxane and its bis(iodomethyl) analog [1]. The 5,5‑disubstituted scaffold exhibits distinct coalescence behavior in toluene over the temperature range +20 to -70 °C, with geminal proton singlets at room temperature indicating rapid inversion on the NMR timescale that resolves into separate signals upon cooling [1]. This conformational lability directly impacts the stereochemical outcomes of reactions at the pendant chloromethyl arms: derivatives of the 5‑substituted 1,3‑dioxane series can present different diastereotopic face preferences compared to 2‑substituted or 4‑substituted analogs, a factor that must be accounted for in asymmetric synthesis route design.

Conformational analysis Dynamic PMR Ring inversion barrier

Procurement-Relevant Application Scenarios for 5-(Chloromethyl)-1,3-dioxane Based on Quantitative Evidence


Medicinal Chemistry: Design of Conformationally Mobile Bioisosteres

The 5‑substituted 1,3‑dioxane ring exhibits rapid chair‑chair inversion at room temperature (Section 3, Evidence Item 4) [1]. This dynamic behavior makes 5‑(chloromethyl)‑1,3‑dioxane a privileged scaffold for medicinal chemists probing the effect of conformational entropic penalties on target binding. Unlike the more rigid 2‑substituted or 4‑substituted analogs, the 5‑isomer can present multiple low‑energy conformers, potentially enhancing binding pocket adaptability. The mono‑chloromethyl handle permits late‑stage diversification through nucleophilic displacement with amine, thiol, or alkoxide nucleophiles, yielding substituted 5‑aminomethyl‑, 5‑thioether‑, or 5‑alkoxymethyl‑1,3‑dioxane libraries.

Process Chemistry: Optimized Phase‑Transfer and Extraction Protocol Development

With a LogP of 0.8457—measurably lower than the 0.9882 of the 2‑isomer (Section 3, Evidence Item 1) —5‑(chloromethyl)‑1,3‑dioxane partitions more favorably into aqueous phases during workup and is more readily removed by aqueous washes when used in excess. Process chemists scaling up reactions involving this building block can design extraction sequences based on this quantitative lipophilicity data, selecting solvent pairs (e.g., ethyl acetate/water vs. dichloromethane/water) that maximize differential partitioning of the 5‑isomer relative to its synthetic byproducts.

Analytical Reference Standard Procurement for Regioisomeric Purity Assessment

Because IR spectroscopy cannot distinguish between the 5‑, 2‑, and 4‑chloromethyl‑1,3‑dioxane regioisomers (Section 3, Evidence Item 2) [2], QC laboratories and analytical development groups must purchase authentic 5‑(chloromethyl)‑1,3‑dioxane as a certified reference standard. This authenticated material enables the development of regioisomer‑specific HPLC or GC methods essential for in‑process control during the synthesis of 1,3‑dioxane‑containing active pharmaceutical ingredients, particularly where regulatory submissions require unambiguous specification of positional purity.

Fine Chemical Synthesis: Mono‑Chloromethyl Electrophile for Selective SN2 Functionalization

The moderate yield (16–22%) observed for halogen exchange at the 5‑chloromethyl position of the 5,5‑bis(chloromethyl) scaffold (Section 3, Evidence Item 3) [3] signals that the mono‑5‑chloromethyl‑1,3‑dioxane compound is most profitably employed in reactions where a single electrophilic center is desired—for example, in the synthesis of 5‑(alkoxymethyl)‑ or 5‑(aryloxymethyl)‑1,3‑dioxane derivatives for use as plasticizers, surfactants, or corrosion inhibitors. Researchers should procure the mono‑5‑chloromethyl compound directly rather than attempting in situ monofunctionalization of the bis‑chloromethyl analog, avoiding the statistical yield penalty documented in the primary literature.

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